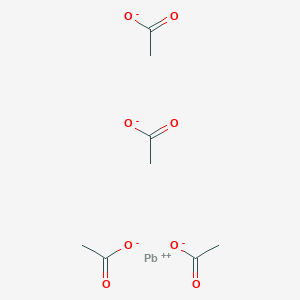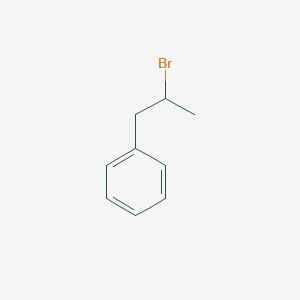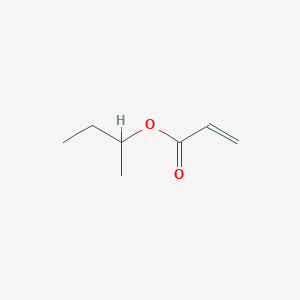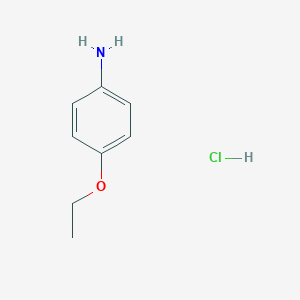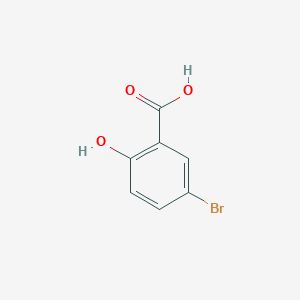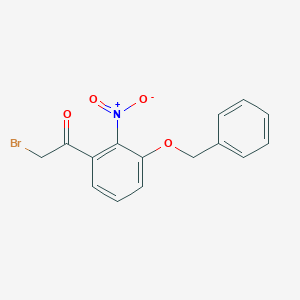
2-Bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone (BNE) is a versatile organic compound with a wide range of applications in scientific research. BNE is a brominated nitroalkene that has been studied for its ability to act as a catalyst for a variety of organic reactions. It has been used as a starting material for synthesizing other compounds, as a reagent for the synthesis of heterocycles, and as a reagent for the synthesis of polymers. BNE is also used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis of Chalcone Analogues 2-Bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone and similar compounds have been used in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This process involves an electron-transfer chain reaction with alpha-bromoketones and has been described as a convenient synthetic protocol, highlighting its potential for wide-ranging applications in chemical synthesis (Curti et al., 2007).
Selective α-Monobromination Research has also demonstrated the selective α-monobromination of alkylaryl ketones, including 2-Bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone, using bromine sources like [BMPy]Br3 and [Bmim]Br3. This method is noted for its efficiency, simplicity, and high selectivity, providing a route for regioselective electrophilic bromination of various ketones (W. Ying, 2011).
Synthesis of Halogenated and Nitro Ethanones The compound has also been involved in the synthesis of novel halogenated and nitro ethanones, starting from specific alkanones. These compounds have been used to create benzofuran-yl ethanones, which can be reduced to ethanols or converted to amino compounds via selective catalytic reduction. This versatility in reactions and products underscores the compound's importance in synthetic chemistry (Kwiecień & Szychowska, 2006).
Improvement of Synthetic Technology Improvements in synthetic methods for related compounds, such as 2-Bromo-1-(4-hydroxyphenyl)ethanone, have also been reported, indicating the ongoing development and optimization of synthetic techniques involving these chemicals. These advancements in synthesis not only enhance yields and purity but also confirm the structures of the products through sophisticated methods like NMR (Li Yu-feng, 2013).
Bioevaluation of Derivatives Derivatives of similar compounds have been synthesized and bioevaluated for nematicidal activity, demonstrating the potential biological applications of these chemical structures. The incorporation of specific moieties into the compounds has been shown to enhance activity, indicating the utility of these compounds in developing bioactive agents (Sumona Kumari et al., 2014).
properties
IUPAC Name |
2-bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-9-13(18)12-7-4-8-14(15(12)17(19)20)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCJMGUCZTSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



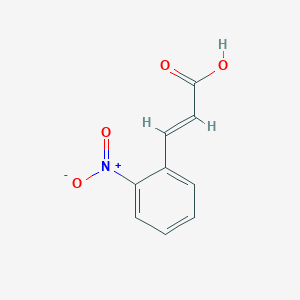
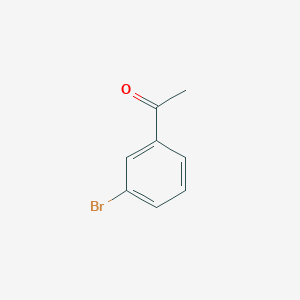
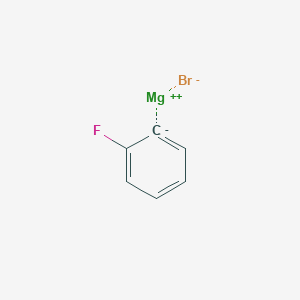
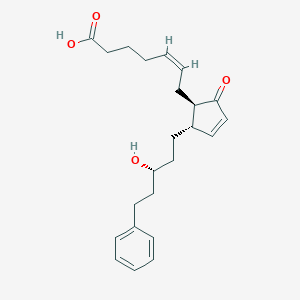
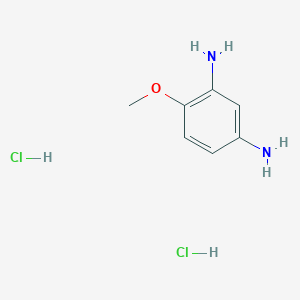
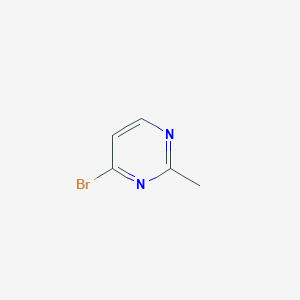
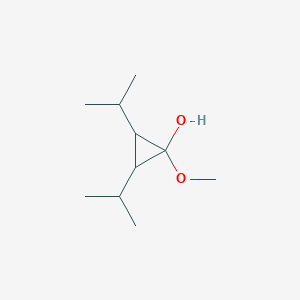
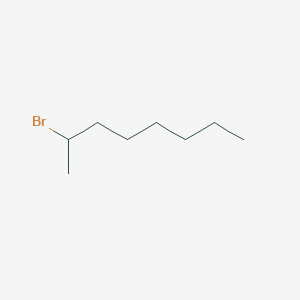
![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)
